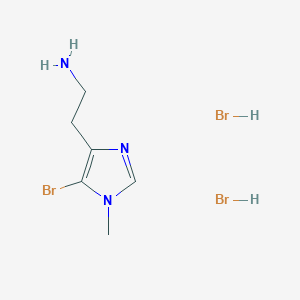![molecular formula C19H19FN2O4S2 B2710517 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-86-3](/img/structure/B2710517.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as EBTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase CK1δ, which plays a key role in regulating cellular processes such as circadian rhythms, DNA damage response, and Wnt signaling.
Scientific Research Applications
Spectroscopic and Theoretical Investigations
Research involving compounds similar to N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide often focuses on their spectroscopic properties and theoretical insights. For instance, studies on 2-amino-1,3,4-thiadiazoles have explored dual fluorescence effects, suggesting applications as fluorescence probes in molecular biology and medicine due to their charge transfer processes and specific molecular aggregation phenomena (Budziak et al., 2019).
Antimicrobial and Antiproliferative Agents
Compounds incorporating sulfonamide moieties, similar to the structural components of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown potential in treating various bacterial infections and cancer, highlighting the therapeutic applications of such chemical structures (El-Gilil, 2019).
Environmental Degradation of Sulfonamides
Investigations into the environmental degradation of sulfonamide antibiotics may offer insights into the breakdown and elimination processes relevant to compounds like N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide. Microbial strategies involving ipso-hydroxylation and subsequent fragmentation have been discovered, which could inform bioremediation approaches for the removal of persistent chemicals (Ricken et al., 2013).
Fluorescent Dyes and Probes
Research on N-ethoxycarbonylpyrene and perylene thioamides as building blocks for synthesizing fluorescent dyes highlights the use of similar compounds in developing color-tunable fluorophores. These findings underscore the potential of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide in the design of new fluorescent materials for scientific and industrial applications (Witalewska et al., 2019).
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-2-26-15-5-3-6-16-18(15)22-19(27-16)21-17(23)7-4-12-28(24,25)14-10-8-13(20)9-11-14/h3,5-6,8-11H,2,4,7,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCQJPSSWNENNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-2-chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2710438.png)
![3-[(4-methylbenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2710440.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710441.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2710446.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2710453.png)

![(2E)-3-{2-bromo-4-[(N-cyclohexylcarbamoyl)methoxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B2710456.png)
![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)